Porphyrillic acid
CAS No.: 129-65-7
Cat. No.: VC21010881
Molecular Formula: C16H10O7
Molecular Weight: 314.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129-65-7 |
|---|---|
| Molecular Formula | C16H10O7 |
| Molecular Weight | 314.25 g/mol |
| IUPAC Name | 4,10-dihydroxy-8-methyl-3-oxo-1H-[2]benzofuro[5,4-b][1]benzofuran-7-carboxylic acid |
| Standard InChI | InChI=1S/C16H10O7/c1-5-2-7(17)13-12-6-4-22-16(21)11(6)8(18)3-9(12)23-14(13)10(5)15(19)20/h2-3,17-18H,4H2,1H3,(H,19,20) |
| Standard InChI Key | QZYZPZAPRHESDA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C3=C(C=C(C4=C3COC4=O)O)OC2=C1C(=O)O)O |
| Canonical SMILES | CC1=CC(=C2C3=C(C=C(C4=C3COC4=O)O)OC2=C1C(=O)O)O |
Introduction
Structure and Chemical Properties
Molecular Structure
Porphyrillic acids are characterized by the presence of carboxylic acid (-COOH) groups attached to the porphyrin core. The most extensively studied porphyrillic acid is tetrakis(4-carboxyphenyl)porphyrin (TCPP), which has the molecular formula C₄₈H₃₀N₄O₈ and a molecular weight of 790.79 g/mol . In TCPP, four carboxyphenyl groups are attached at the meso positions of the porphyrin ring, with each phenyl group bearing a carboxylic acid function at the para position.
The structural characteristics of TCPP can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Core structure | Porphyrin macrocycle with 4 modified pyrrole subunits |
| Substituents | Four 4-carboxyphenyl groups at meso positions |
| Symmetry | Highly symmetrical structure compared to natural porphyrins |
| Bond type | sp² hybridized carbons on periphery with conjugated π-system |
| Planarity | Small deviations from planarity in the N₄ plane |
Physical Properties
Porphyrillic acids typically exhibit distinct physical properties that influence their applications in various fields. TCPP, as a representative porphyrillic acid, is characterized by the following physical properties:
| Property | Value/Description |
|---|---|
| Physical state at 20°C | Solid |
| Appearance | Dark purple powder to crystal |
| Solubility in DMSO | 4 mg/mL (5.06 mM; requires ultrasonic treatment, warming to 60°C) |
| Storage conditions | Room temperature (recommended in cool, dark place, <15°C) |
| Color | Deep purple due to extensive conjugation |
| Stability | Protect from light, store under nitrogen for best preservation |
The solubility profile of porphyrillic acids is particularly important for their applications. While they tend to have limited solubility in water due to their aromatic nature, the presence of carboxylic acid groups enhances water solubility compared to unsubstituted porphyrins, especially under basic conditions where the carboxylic groups are deprotonated .
Synthesis Methods
General Approaches
The synthesis of porphyrillic acids typically follows established methods for porphyrin synthesis, with modifications to incorporate carboxylic acid functionality. Multiple synthetic routes have been documented in the literature:
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Direct synthesis involving condensation of 4-carboxybenzaldehyde with pyrrole under acid catalysis.
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Post-synthetic modification of pre-formed porphyrins to introduce carboxylic acid groups.
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Oxidation of suitable precursors, such as 4-methylphenyl-substituted porphyrins.
Applications and Uses
Porphyrillic acids, particularly TCPP, have found widespread applications across multiple fields due to their unique chemical, optical, and coordination properties.
Metal-Organic Frameworks (MOFs)
One of the most significant applications of porphyrillic acids is in the synthesis of metal-organic frameworks (MOFs). TCPP serves as an excellent organic linker due to its rigid structure and four carboxylate coordination sites .
The PCN-222 framework, formed by combining Zr⁴⁺ ions with tetravalent porphyrinic acid ligands, demonstrates exceptional stability and porosity with nanorods measuring approximately 38 ± 8 nm × 159 ± 25 nm . These MOFs exhibit permanent porosity even after DNA functionalization, making them valuable for various applications including catalysis and sensing .
Sensing Applications
Porphyrillic acids exhibit remarkable sensing capabilities, particularly for metal ions:
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TCPP functions as an ultra-high sensitive spectrophotometric reagent for detecting copper and cadmium ions .
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Porphyrinic zirconium-based MOFs derived from TCPP have been developed as fluorescence sensors for Cd²⁺ and Br⁻ ions .
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Light-addressable potentiometric sensors for DNA methylation have been constructed using TCPP .
Catalytic Applications
The catalytic properties of porphyrillic acids are extensively documented:
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PCN-222 superlattices containing porphyrinic acid have demonstrated photocatalytic activity in the selective partial oxidation of 2-chloroethyl ethyl sulfide (CEES), a chemical warfare agent simulant .
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TCPP has been utilized as a photosensitizer on nanoparticulate TiO₂ for solar energy conversion applications .
Biomedical Applications
In the biomedical field, porphyrillic acids have shown promising applications:
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They serve as photosensitizers in photodynamic therapy for cancer treatment, generating reactive oxygen species upon light activation .
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Research has discovered that TCPP binds to CD320, the cellular receptor for cobalamin/transcobalamin II in cancer cells, suggesting potential therapeutic applications .
Research Findings and Current Developments
Advances in Metal-Organic Frameworks
Recent research has expanded the application of porphyrillic acids in MOF synthesis. The combination of Zr⁴⁺ ions with tetravalent porphyrinic acid ligands has led to the development of PCN-222 nanorods with defined dimensions (38 ± 8 nm × 159 ± 25 nm) and aspect ratios (4.3) . These structures maintain their porosity even after DNA functionalization, with only a 36% decrease in BET surface area .
Colloidal Crystal Engineering
An innovative application of porphyrillic acid-based MOFs involves their incorporation into DNA-programmed assembly. Research has demonstrated that PCN-222 nanorods modified with DNA can be assembled into 2D superlattices that retain their catalytic activity for photooxidation of 2-chloroethyl ethyl sulfide . This approach opens new avenues for designing functional materials with hierarchical structures.
Sensing Technology Developments
Recent findings have shown that porphyrillic acid-based MOFs can function as highly selective sensors:
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Porphyrinic zirconium-based MOF with exposed pyrrole Lewis base sites has demonstrated selective sensing of Cd²⁺ and Br⁻ ions .
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TCPP has been employed in light-addressable potentiometric sensors for the detection of DNA methylation, with potential applications in diagnostic medicine .
Comparison with Related Compounds
To provide context for understanding porphyrillic acids, it is valuable to compare them with related porphyrin derivatives:
| Compound | Structure | Key Differences from Porphyrillic Acids | Applications |
|---|---|---|---|
| Protoporphyrin IX | Natural porphyrin with various side chains | Less symmetrical, no carboxylic acid groups on phenyl rings | Precursor to heme, biological oxygen transport |
| Octaethylporphyrin (H₂OEP) | Symmetrical porphyrin with ethyl substituents | Lacks carboxylic acid groups, more hydrophobic | Synthetic analogue for fundamental studies |
| Tetraphenylporphyrin (H₂TPP) | Porphyrin with phenyl groups at meso positions | No carboxylic acid functionalities | Basic building block for more complex porphyrins |
| Chlorophyll | Magnesium-containing chlorin (reduced porphyrin) | More non-planar, different metal center, different side chains | Photosynthesis in plants |
Physical Data and Analytical Information
Analytical Properties
The analytical properties of TCPP as a representative porphyrillic acid are summarized below:
| Analytical Parameter | Value/Description |
|---|---|
| HPLC Purity | Minimum 97.0 area% |
| Neutralization titration | Minimum 97.0% |
| HPLC analysis suitability | Calibration curve of copper complex shows linearity |
| UV-Vis absorption | Strong absorption in visible region (Soret band and Q bands) |
| Fluorescence | Exhibits characteristic porphyrin fluorescence |
Chemical Reactivity
Porphyrillic acids exhibit several important chemical reactions:
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Metal complexation: The porphyrin core readily forms complexes with various metal ions (Mn, Zn, Pd) .
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Acid-base reactions: The carboxylic acid groups undergo typical acid-base chemistry, forming salts and esters.
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Coordination: The carboxylate groups can coordinate to metal centers, forming MOFs and other coordination compounds.
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Photochemical reactions: Upon light activation, can generate reactive oxygen species, particularly in the presence of oxygen .
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